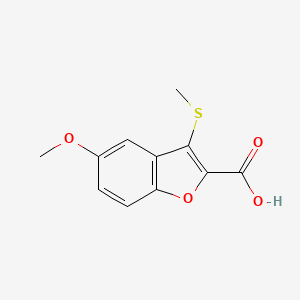
5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position, a methylsulfanyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be adapted to create benzofuran derivatives by using suitable starting materials and catalysts . The reaction typically involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired benzofuran compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methoxy and methylsulfanyl groups may play a role in binding to specific receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-indoleacetic acid: This compound shares the methoxy group and carboxylic acid functionality but differs in the core structure, which is an indole rather than a benzofuran.
5-Methoxy-indole carboxylic acid: Similar in having a methoxy group and carboxylic acid, but with an indole core.
Uniqueness
5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the presence of the methylsulfanyl group at the 3-position, which is not commonly found in similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10O4S |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
5-methoxy-3-methylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4S/c1-14-6-3-4-8-7(5-6)10(16-2)9(15-8)11(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
HPAARMYNQIVYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


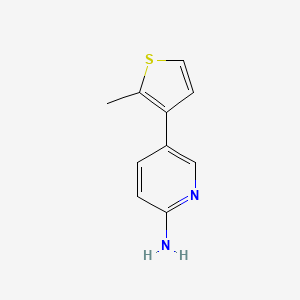

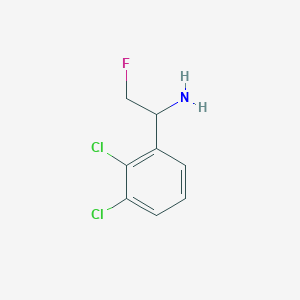
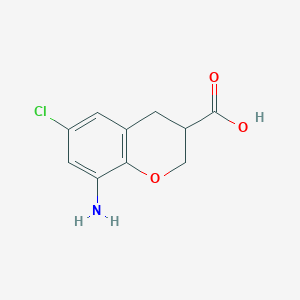
![[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B15257528.png)

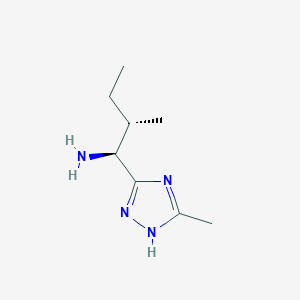
![Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257546.png)
![2-[4-(Bromodifluoromethyl)phenyl]furan](/img/structure/B15257550.png)
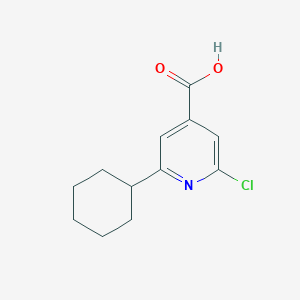
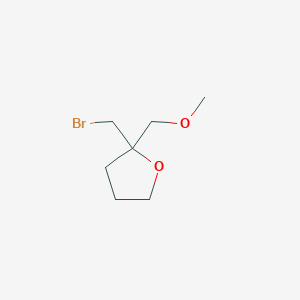

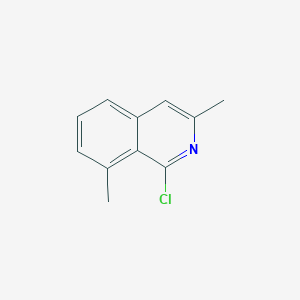
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B15257574.png)
